molecular formula HO3P B14328767 CID 18990785 CAS No. 105582-62-5

CID 18990785

Cat. No.: B14328767
CAS No.: 105582-62-5
M. Wt: 79.980 g/mol
InChI Key: LNKUSSOHBKJZJX-UHFFFAOYSA-N
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Description

CID 18990785 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. In general, PubChem CIDs are linked to comprehensive metadata, including molecular formulas, structural descriptors, and associated research data. For instance, analogous compounds like oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) are characterized by their marine algal origins and cytotoxic properties . Similarly, CID 72863 (CAS 1761-61-1) is a brominated aromatic compound with documented solubility and synthesis protocols .

Properties

CAS No.

105582-62-5

Molecular Formula

HO3P

Molecular Weight

79.980 g/mol

InChI

InChI=1S/HO3P/c1-3-4-2/h1H

InChI Key

LNKUSSOHBKJZJX-UHFFFAOYSA-N

Canonical SMILES

OOP=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 18990785 involves specific reaction conditions and reagents. Detailed synthetic routes are often proprietary and can vary depending on the desired purity and application of the compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. These methods ensure the consistent quality and yield of the compound, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: CID 18990785 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their unique chemical and physical properties, which are essential for their applications in different fields.

Scientific Research Applications

Chemistry: In chemistry, CID 18990785 is used as a reagent in various chemical reactions. Its unique properties make it valuable for synthesizing other compounds and studying reaction mechanisms.

Biology: In biology, this compound is studied for its potential effects on biological systems. Researchers investigate its interactions with biological molecules and its potential therapeutic applications.

Medicine: In medicine, this compound is explored for its potential use in drug development. Its unique properties may offer new avenues for treating various medical conditions.

Industry: In industry, this compound is used in the production of various materials and chemicals. Its applications range from manufacturing to quality control, making it a versatile compound in industrial processes.

Mechanism of Action

The mechanism of action of CID 18990785 involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the molecular targets and pathways involved is crucial for optimizing its applications in different fields.

Comparison with Similar Compounds

Framework for Comparative Analysis of CID 18990785

While direct evidence for this compound is lacking, the following framework—based on the evidence’s methodological guidelines—provides a template for comparing it with structurally or functionally similar compounds:

Structural Comparison

  • Core Scaffold : Compare the molecular backbone (e.g., aromatic rings, aliphatic chains) to derivatives like oscillatoxin D (CID 101283546), which features a polyketide-derived macrocycle .
  • Functional Groups : Analyze substituents (e.g., hydroxyl, methyl, or halogen groups) and their stereochemical configurations. For example, 30-methyl-oscillatoxin D (CID 185389) differs from oscillatoxin D by a single methyl group .

Physicochemical Properties

  • Solubility : Compare log S values (e.g., CID 72863 has log S = -2.47, classifying it as sparingly soluble ).
  • Stability : Assess thermal or pH stability using techniques like GC-MS or LC-ESI-MS, as applied in the analysis of plant saponins .

Comparative Data Table (Hypothetical)

The table below illustrates a template for comparing this compound with structurally related compounds, using evidence-derived parameters:

Parameter This compound (Hypothetical) Oscillatoxin D (CID 101283546) CAS 1761-61-1 (CID 72863)
Molecular Formula CₙHₘXₖ (Unknown) C₃₂H₄₄O₈ C₇H₅BrO₂
Molecular Weight - 568.7 g/mol 201.02 g/mol
Solubility (Log S) - -3.1 (Predicted) -2.47 (ESOL)
Bioactivity - Cytotoxic Synthetic intermediate
Hazard Statements - Not reported H302

Methodological Considerations for Comparison

  • Analytical Techniques: GC-MS: Used to profile volatile compounds and quantify fractions, as shown for CIEO (a citrus essential oil) . LC-ESI-MS: Critical for differentiating isomers (e.g., ginsenosides Rf and F11) via fragmentation patterns .
  • Nomenclature Compliance: Ensure IUPAC naming conventions and avoid ad hoc abbreviations, per guidelines in and .
  • Data Reproducibility: Provide NMR spectra (¹H, ¹³C), HRMS, and elemental analysis for novel compounds, as mandated by Chemical Papers .

Limitations and Recommendations

  • Gaps in Evidence: No direct data on this compound exists in the provided materials.
  • Next Steps : Consult specialized databases (e.g., PubChem, Reaxys) for structural elucidation, or primary literature using advanced search terms like "this compound + synthesis" or "this compound + bioactivity."

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